Fosamprenavir calcium
Overview
Description
Fosamprenavir calcium is a prodrug of amprenavir, an inhibitor of human immunodeficiency virus (HIV) protease . It is marketed by ViiV Healthcare as the calcium salt . The human body metabolizes fosamprenavir in order to form amprenavir, which is the active ingredient .
Synthesis Analysis
The synthesis of fosamprenavir is similar to the one authorized for amprenavir with the exception of the last steps: phosphate esterification, final isolation of calcium salt, and milling . One of the starting materials uses stearylamine, a bovine tallow-derived material, as an anticaking agent in its preparation .Molecular Structure Analysis
Fosamprenavir calcium has a molecular formula of C25H34CaN3O9PS and a molecular weight of 623.67 . It is a single stereoisomer with the (3S)(1S,2R) configuration .Chemical Reactions Analysis
Fosamprenavir calcium is an active pharmaceutical ingredient (API) in which trace elements must be monitored by ICH Q3D Guideline . Due to the presence of oxidizing agents in the sample preparation, determination of osmium is problematic .Physical And Chemical Properties Analysis
Fosamprenavir calcium is a white to cream-colored solid . It is very slightly soluble in water and its water solubility is pH-dependent (maximum solubility at pH 3 to 4) .Scientific Research Applications
HIV-1 Infection Treatment
Specific Scientific Field
Application Summary
Fosamprenavir calcium is used for the treatment of HIV-1 infections, typically but not necessarily in combination with low-dose ritonavir or other antiviral drugs .
Methods of Application
Fosamprenavir is the phosphate ester prodrug of amprenavir, a non-peptide competitive inhibitor of the HIV protease enzyme. Fosamprenavir has no or little antiviral activity per se, and requires in-vivo metabolism to release the active moiety amprenavir .
Results or Outcomes
Over the last few years, a decrease in the morbidity associated with AIDS and an increase in survival times in association with sustained suppression of viral replication has been achieved in North America and Europe, primarily because of the use of highly active antiretroviral therapy (HAART) .
Stability Analysis
Specific Scientific Field
Application Summary
A novel stability-indicating reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of Fosamprenavir Calcium .
Methods of Application
Chromatographic separation was achieved using an YMC Pack ODS AQ (150 mm × 4.6 mm × 3.0 μm) HPLC column in isocratic mode employing 0.05 M Potassium dihydrogen orthophosphate monohydrate (pH 6.8) buffer and Acetonitrile in the ratio 60:40 (v/v) with a flow rate of 0.8 mL min −1 .
Results or Outcomes
The degradation products were well resolved from the main peak of Fosamprenavir, indicating that the method is specific and stability-indicating. The HPLC method was validated as per International Conference on Harmonization guidelines with respect to specificity, precision, linearity, accuracy and robustness .
Pre-formulation Studies
Application Summary
Pre-formulation studies of Fosamprenavir calcium have been conducted to understand its physico-chemical characterization and stability .
Methods of Application
The techniques of Differential Scanning Calorimetry (DSC), Thermogravimetry (TGA), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) were used for the characterization .
Bioconversion Pathway Study
Specific Scientific Field
Application Summary
Studies have been conducted to understand the bioconversion pathway of Fosamprenavir .
Methods of Application
The study involved understanding the synthesis mechanism and site of bioconversion .
Results or Outcomes
The study provided insights into the toxicity issues and formulation issues related to Fosamprenavir .
Quantitative Determination
Application Summary
A stability-indicating reverse-phase high-performance liquid chromatographic (HPLC) method has been developed for quantitative determination of Fosamprenavir Calcium .
Results or Outcomes
The degradation products were well resolved from the main peak of Fosamprenavir, indicating that the method is specific and stability-indicating . The HPLC method was validated as per International Conference on Harmonization guidelines with respect to specificity, precision, linearity, accuracy and robustness .
Future Directions
properties
IUPAC Name |
calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/q;+2/p-2/t21-,23-,24+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQGYMGQKTCSX-HQROKSDRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34CaN3O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046777 | |
Record name | Fosamprenavir calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fosamprenavir calcium | |
CAS RN |
226700-81-8 | |
Record name | Fosamprenavir calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosamprenavir calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]-, (3S)-tetrahydro-3-furanyl ester, calcium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSAMPRENAVIR CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1GU2627N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.